Product packaging for simian virus 41 large (L) protein(Cat. No.:CAS No. 148997-74-4)

simian virus 41 large (L) protein

Cat. No.: B1177790
CAS No.: 148997-74-4
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Description

Contextualization within Paramyxoviridae Family and Rubulavirus Genus

Simian Virus 41 is a member of the Paramyxoviridae family, a diverse group of enveloped, single-stranded, negative-sense RNA viruses. nih.gov This family is further divided into subfamilies, with SV41 belonging to the Rubulavirinae subfamily and the Orthorubulavirus genus. uniprot.orgwikipedia.org Viruses within this genus, collectively known as rubulaviruses, share common structural and genetic features, including a hemagglutinin-neuraminidase protein for viral attachment. dpvweb.net

The genome of paramyxoviruses like SV41 encodes several structural proteins, including the nucleocapsid (N), phosphoprotein (P), matrix (M), fusion (F), an attachment glycoprotein (B1211001) (HN), and the large polymerase (L) protein. nih.govfrontiersin.org The L protein is the largest and most conserved protein among paramyxoviruses, reflecting its essential and complex functions. ontosight.ai SV41 shares close antigenic and structural relationships with other members of the Orthorubulavirus genus, such as human parainfluenza virus 2 (HPIV-2) and mumps virus. doi.orgnih.gov In fact, studies have shown a particularly close evolutionary relationship between SV41 and HPIV-2. doi.org

Historical Perspective on Simian Parainfluenza Virus 41 and its L Protein

Simian Virus 41 was first identified in cell cultures derived from the kidneys of cynomolgus monkeys (Macaca fascicularis). doi.orgresearchgate.net Its discovery was part of a broader effort in the mid-20th century to identify and characterize viruses present in primate populations, which were crucial for the production and safety testing of viral vaccines.

Initial studies focused on the general characteristics of the virus, its antigenic properties, and its relationship to other known paramyxoviruses. nih.gov The identification and characterization of the individual viral proteins, including the large (L) protein, followed as molecular biology techniques advanced. The L protein was recognized as the putative RNA-dependent RNA polymerase based on sequence homology with other negative-strand RNA viruses and its sheer size, which suggested it housed multiple enzymatic domains. Subsequent research confirmed this hypothesis, establishing the L protein as the core enzymatic component of the SV41 replication and transcription machinery. ontosight.ai

Significance of Simian Virus 41 L Protein in Viral Replication and Transcription Studies

The L protein of SV41 is a multifunctional enzyme that plays a pivotal role in the viral life cycle. ontosight.ai Its primary function is to act as an RNA-dependent RNA polymerase (RdRp), responsible for both transcribing the viral genome into messenger RNAs (mRNAs) and replicating the full-length viral RNA. uniprot.orgontosight.ai

During transcription, the L protein, in complex with the phosphoprotein (P), binds to the viral ribonucleoprotein (RNP) complex, which consists of the RNA genome encapsidated by the nucleoprotein (N). nih.govnih.gov The polymerase complex then moves along the RNA template, synthesizing individual mRNAs corresponding to the viral genes. uniprot.org The L protein also possesses enzymatic activities for mRNA capping and polyadenylation, which are essential modifications for the stability and translation of viral mRNAs in the host cell. uniprot.orgontosight.ai

In the replication phase, the polymerase complex switches from a transcription to a replication mode. This process is regulated by the intracellular concentration of the N protein. nih.gov When sufficient N protein is available, it encapsidates the nascent RNA strand, preventing the termination signals that lead to the production of individual mRNAs and allowing the synthesis of a full-length, positive-sense antigenome. This antigenome then serves as a template for the synthesis of new negative-sense viral genomes. nih.gov The intricate interplay between the L protein and other viral proteins like P and N is a key area of study to understand the regulation of paramyxovirus gene expression and replication. ontosight.ai

Properties

CAS No.

148997-74-4

Molecular Formula

C14H9NO6

Synonyms

simian virus 41 large (L) protein

Origin of Product

United States

Molecular Architecture and Genomic Context of Simian Virus 41 Large L Protein

Genomic Location and Transcriptional Organization of the L Gene

The gene encoding the large (L) protein is a significant feature of the Simian virus 41 genome. Its location and the process by which it is transcribed are tightly regulated to ensure proper viral propagation.

The complete nucleotide sequence of the Simian virus 41 (SV41) large (L) protein gene has been determined to span 6883 nucleotides nih.govmicrobiologyresearch.org. This extensive length accommodates the coding information for the multifunctional L protein. The gene's sequence has been analyzed in detail, revealing conserved regions when compared with other paramyxoviruses nih.govmicrobiologyresearch.org. The intergenic sequences at the haemagglutinin-neuraminidase-L protein gene junction have also been identified nih.govmicrobiologyresearch.org.

The 6883 nucleotide length of the L gene includes a putative trailer RNA nih.govmicrobiologyresearch.org. The messenger RNA (mRNA) transcribed from the L gene contains a single large open reading frame (ORF) nih.govmicrobiologyresearch.org. This ORF directs the synthesis of the L protein. It has been shown that the first 13 nucleotides of the 5' trailer sequence are complementary to those of the 3' leader sequence, a characteristic feature of paramyxoviruses nih.govmicrobiologyresearch.org.

Polypeptide Length and Amino Acid Composition

The single large open reading frame within the L gene mRNA encodes a polypeptide that is 2269 amino acids in length nih.govmicrobiologyresearch.orguniprot.org. This substantial size is consistent with its role as a multifunctional enzyme complex. The specific amino acid sequence dictates the protein's three-dimensional structure and its various enzymatic activities.

FeatureValue
Polypeptide Length2269 amino acids

Conserved Domains and Functional Motifs

Dot-matrix comparisons of the SV41 L protein with L proteins from other paramyxoviruses have identified several highly conserved domains nih.govmicrobiologyresearch.org. These domains are crucial for the protein's function and represent regions that have been maintained throughout evolution due to their essential roles in viral replication.

Among the conserved regions, Domain 3 is the most highly conserved nih.govmicrobiologyresearch.org. This domain is hypothesized to contain the active site for RNA polymerization, the core function of the L protein nih.govmicrobiologyresearch.org. This catalytic center is responsible for synthesizing new viral RNA genomes and messenger RNAs.

The L protein also possesses nucleotidyltransferase activity, which is essential for the capping and polyadenylation of viral mRNAs uniprot.orgresearchgate.net. This function is critical for the stability and translation of viral transcripts within the host cell. The L protein acts as an RNA-directed RNA polymerase, catalyzing the replication of the viral genomic RNA uniprot.org.

Ribonucleate Domain

The Simian Virus 41 (SV41) Large (L) protein, a critical component of the viral replication machinery, contains the essential RNA-dependent RNA polymerase (RdRp) domain, which can be considered the core ribonucleate domain. This domain is responsible for the fundamental processes of viral genome replication and transcription. nih.gov The L protein of viruses in the Mononegavirales order, including SV41, initiates RNA synthesis by recognizing a single promoter located within the leader (Le) region at the 3' end of the negative-sense RNA genome. nih.govemory.edu

During transcription, the RdRp synthesizes a short, uncapped, and non-polyadenylated leader RNA, which is then released. nih.govemory.edu Subsequently, the polymerase complex sequentially transcribes the linear array of viral genes to produce messenger RNAs (mRNAs). nih.govemory.edu For genome replication, the RdRp begins at the leader region and proceeds to synthesize a full-length, uncapped, positive-sense RNA antigenome, which then serves as a template for the production of new negative-sense genomes. nih.gov This entire process relies on the catalytic activity housed within the RdRp domain, which includes highly conserved regions essential for its function. nih.govemory.edu Specifically, the most conserved domain among paramyxovirus L proteins, referred to as Domain 3, is hypothesized to be the active site for RNA polymerase activity. microbiologyresearch.orgnih.gov

Conserved Regions Across Mononegavirales L Proteins

The L proteins of the order Mononegavirales, to which Simian Virus 41 belongs, are large, multifunctional enzymes, typically exceeding 2,000 amino acid residues. nih.govemory.edu Sequence alignments across different viruses within this order have revealed six particularly conserved regions (CRs), designated CR I through CR VI. nih.govemory.edunih.gov These regions are not contiguous but are distributed among the protein's major functional domains. nih.govemory.edu

The six conserved regions are housed within three principal enzymatic domains that carry out the essential functions of the L protein:

RNA-dependent RNA Polymerization (RdRp) Domain : This domain contains Conserved Regions I, II, and III. nih.govemory.edu CR-III includes a characteristic G-D-N-Q signature motif associated with polymerase activity. researchgate.net

Cap Addition (Cap) Domain : This domain is responsible for adding the 5' cap structure to viral mRNAs and contains Conserved Regions IV and V. nih.govemory.edu CR-V possesses the HR motif characteristic of polyribonucleotidyltransferase (PRNTase) activity, crucial for the capping process. researchgate.net

Cap Methylation (MT) Domain : This domain, which contains Conserved Region VI, is responsible for methylating the mRNA cap. nih.govemory.eduresearchgate.net CR-VI has a methyltransferase fold and contains a K-D-K-E motif typical for 2′O-methyltransferases. researchgate.net

Table 1: Conserved Regions and Associated Functions in Mononegavirales L Proteins

Conserved Region (CR) Associated Domain Key Motif/Feature Primary Function
CR I, II, III RNA-dependent RNA Polymerase (RdRp) G-D-N-Q (in CR-III) RNA synthesis (transcription and replication)
CR IV, V Cap Addition (Cap) HR motif (in CR-V) mRNA 5' capping (PRNTase activity)
CR VI Cap Methylation (MT) K-D-K-E motif mRNA cap methylation

Interactions with Viral Components in Replication and Transcription Complexes

Complex Formation with Phosphoprotein (P)

The interaction between the L protein and the phosphoprotein (P) is fundamental to the assembly and function of the viral polymerase complex. The P protein acts as an essential cofactor for the L protein, forming a stable L-P complex that is the functional unit of the RNA polymerase. uniprot.org This interaction is mediated through specific domains on both proteins, with the multimerization domain of the P protein being crucial for binding to the L protein. uniprot.org

Role in Recruiting L to the Nucleoprotein-RNA Template

A primary role of the P protein is to recruit the L protein to its site of action: the viral RNA genome encapsidated by the nucleoprotein (N). uniprot.org The P protein acts as a bridge, interacting with both the L protein and the N protein of the nucleocapsid. This recruitment is a critical step in initiating both transcription and replication. The P protein's ability to bind to the N-RNA template ensures that the polymerase complex is correctly positioned to recognize promoter regions and begin RNA synthesis.

Association with Nucleoprotein (N) and Encapsidated RNA Template

The viral genomic RNA is not a naked molecule within the infected cell; instead, it is tightly encapsidated by the nucleoprotein (N), forming a helical nucleocapsid structure. This N-RNA complex serves as the template for the L protein's polymerase activity. The L protein, as part of the L-P complex, directly interacts with this encapsidated template to read the genetic information.

The P protein plays a dual role in this context. Not only does it recruit the L protein to the nucleocapsid, but it also participates in the encapsidation process itself. uniprot.org The P protein acts as a chaperone for newly synthesized N protein, preventing its aggregation and ensuring that it correctly assembles onto the nascent RNA chains during replication. uniprot.org

Regulation of Viral Gene Expression by L Protein Interactions

The interactions of the L protein are central to the regulation of viral gene expression. The SV41 genome is transcribed sequentially from the 3' end, with a polar gradient of transcription where genes closer to the promoter are transcribed more frequently than those at the 5' end. This differential expression is, in part, a consequence of the polymerase complex's processivity and its ability to reinitiate transcription at downstream genes.

Interaction with V Protein and its Impact on Replication

The P/V gene of SV41 encodes not only the P protein but also the V protein, through a process of mRNA editing. The V protein shares its N-terminal domain with the P protein but has a unique C-terminal domain. asm.org While a direct interaction between the SV41 L protein and V protein is not definitively established, the V protein of the closely related Simian Virus 5 (SV5) has been shown to interact with the soluble form of the N protein. asm.orgnih.gov

This interaction with N suggests an indirect role for the V protein in modulating replication. By binding to soluble N, the V protein could influence the pool of N available for encapsidation, thereby affecting the switch from transcription to replication. In SV5, the V protein is considered essential for the viral life cycle, hinting at its critical role in viral propagation. asm.org Further research is needed to elucidate the precise nature and functional consequences of the L protein's potential interplay with the V protein in the context of SV41 replication.

Interacting ProteinFunction in Complex with L ProteinKey Research Findings
Phosphoprotein (P) Essential cofactor, enhances processivity, recruits L to N-RNA template.Forms a stable L-P polymerase complex. Mediates the attachment of the polymerase to the nucleocapsid. uniprot.org
Nucleoprotein (N) Forms the nucleocapsid that encapsidates the viral RNA, serving as the template for the L protein.The L-P complex interacts with the N-RNA template for transcription and replication. P protein chaperones N for proper encapsidation. uniprot.org
V Protein Potential modulation of replication.In the related SV5, V interacts with soluble N protein, suggesting an indirect influence on the availability of N for encapsidation. asm.orgnih.gov

Comparative Genomics and Phylogenetic Analysis of Paramyxovirus L Proteins

Sequence Homology and Conservation Across Paramyxoviruses

The L protein is the largest and most conserved protein among paramyxoviruses, although the degree of conservation varies across different genera. The complete nucleotide sequence of the Simian virus 41 (SV41) large (L) protein gene has been determined to be 6883 nucleotides long. This gene contains a single large open reading frame that encodes a polypeptide of 2269 amino acids nih.govmicrobiologyresearch.org.

Dot-matrix comparisons have identified several highly conserved domains within the L proteins of paramyxoviruses nih.govmicrobiologyresearch.org. Among these, Domain 3 is the most highly conserved and is hypothesized to contain the RNA polymerase active site nih.govmicrobiologyresearch.org. The L protein of Human Parainfluenza Virus Type 2 (HPIV-2), a closely related virus, contains 2262 amino acids nih.govoup.com. The L protein of Simian Virus 5 (SV5) is encoded by a gene of 6804 bases and consists of 2255 amino acids nih.govmicrobiologyresearch.org.

Sequence alignment studies of the L proteins from various nonsegmented negative-strand RNA viruses have revealed six highly conserved domains (I to VI) connected by more variable regions. These conserved domains are believed to be crucial for the protein's enzymatic functions researchgate.net. The multifunctional L protein is responsible for RNA synthesis, as well as mRNA capping, methylation, and polyadenylation nih.gov.

Table 1: Comparison of L Protein Characteristics Across Select Paramyxoviruses

VirusL Gene Length (nucleotides)L Protein Length (amino acids)
Simian Virus 41 (SV41)6883 nih.govmicrobiologyresearch.org2269 nih.govmicrobiologyresearch.org
Human Parainfluenza Virus Type 2 (HPIV-2)6904 nih.govoup.com2262 nih.govoup.com
Simian Virus 5 (SV5)6804 nih.govmicrobiologyresearch.org2255 nih.govmicrobiologyresearch.org

Phylogenetic Relationships with Related Rubulaviruses (e.g., Human Parainfluenza Virus Type 2, Simian Virus 5)

Phylogenetic analysis based on the L protein sequences of various paramyxoviruses has clarified the evolutionary relationships within the family. These analyses consistently show that SV41 is most closely related to HPIV-2 nih.govmicrobiologyresearch.orgnih.gov. Together, SV41, HPIV-2, and SV5 form a distinct subgroup within the Rubulavirus genus nih.govmicrobiologyresearch.org.

The nucleoprotein (NP) of HPIV-2 shares a higher amino acid sequence identity with the NP of SV41 (70.5%) than with the NP of SV5 (57.0%) nih.gov. The amino acid sequence identity between the NPs of SV41 and SV5 is 63.3% nih.gov. Similarly, the hemagglutinin-neuraminidase (HN) protein of SV41 is phylogenetically situated between the HNs of PIV2 and SV5, showing 61.2% identity with PIV2 HN and 51.3% identity with SV5 HN nih.gov. These findings further support the close evolutionary relationship between SV41 and HPIV-2 nih.govnih.gov.

Table 2: Amino Acid Sequence Identity of Nucleoprotein (NP) and Hemagglutinin-Neuraminidase (HN) Proteins

Protein ComparisonAmino Acid Sequence Identity (%)
HPIV-2 NP vs. SV41 NP70.5 nih.gov
HPIV-2 NP vs. SV5 NP57.0 nih.gov
SV41 NP vs. SV5 NP63.3 nih.gov
SV41 HN vs. HPIV-2 HN61.2 nih.gov
SV41 HN vs. SV5 HN51.3 nih.gov

Conservation of Intergenic and Regulatory Sequences

The genomic organization of paramyxoviruses includes intergenic sequences that separate the individual genes. In SV41, the intergenic sequences at the nucleocapsid protein-phosphoprotein and haemagglutinin-neuraminidase-L protein gene junctions have been determined nih.govmicrobiologyresearch.org. A comparison of the intergenic, gene-start, and gene-end sequences of SV41, HPIV-2, and SV5 reveals a high degree of conservation, further supporting their close genetic relationship nih.govmicrobiologyresearch.org.

Furthermore, the 5' trailer sequence of SV41 has been identified, and it was shown that the first 13 nucleotides of this sequence are complementary to the 3' leader sequence nih.govmicrobiologyresearch.org. This complementarity is a common feature in paramyxoviruses and is crucial for the initiation of replication and transcription. However, the length and sequence of intergenic regions can exhibit variability; for instance, in HPIV-2, the intergenic regions at different gene junctions show no conservation of length and sequence nih.govoup.com.

Evolution of L Protein Domains and Methyltransferase Activities

The L protein of paramyxoviruses is a modular enzyme with distinct domains responsible for its various catalytic functions. In silico and experimental analyses have identified at least two major structural domains within the paramyxovirus polymerase nih.gov. The N-terminal region is involved in binding to the phosphoprotein (P), which is an essential cofactor for the polymerase activity nih.govnih.gov. The C-terminal portion of the L protein contains the methyltransferase and potential guanylyltransferase motifs, which are essential for the proper capping of mRNA transcripts nih.gov.

Recent structural studies of the parainfluenza virus 5 (PIV5) L-P complex have provided detailed insights into the organization of these domains nih.gov. A significant conformational rearrangement of the domains responsible for mRNA 5' methylation highlights the dynamic nature of the L protein, suggesting a mechanism for the regulation of RNA synthesis nih.gov. The methyltransferase (MTase) and C-terminal domain (CTD) of PIV5 L protein form a dimer that is implicated in both capping and methyltransferase activities nih.gov. This structural and functional organization of the L protein domains appears to be a conserved feature among paramyxoviruses, reflecting a common evolutionary origin for these essential viral enzymes.

Methodological Approaches in Simian Virus 41 Large L Protein Research

Nucleotide Sequencing and Gene Characterization Techniques

The foundation of understanding the Simian Virus 41 (SV41) Large (L) protein lies in the elucidation of its genetic blueprint. The complete nucleotide sequence of the gene encoding the L protein has been determined, providing a detailed map for further investigation. nih.govuniprot.orgnih.govnih.gov This process typically involves the isolation of viral RNA, followed by reverse transcription to create complementary DNA (cDNA). This cDNA is then cloned into vectors for amplification and subsequent sequencing.

The L gene of SV41 has been found to consist of 6,883 nucleotides. nih.govuniprot.orgnih.govnih.gov Within this gene, a single large open reading frame (ORF) is present, which dictates the amino acid sequence of the L protein. This ORF encodes a polypeptide of 2,269 amino acids, making it the largest protein in the virus. nih.govuniprot.orgnih.govnih.gov The determination of the gene's sequence and its characteristics, such as the start and end points of the coding region, are crucial for predicting the protein's primary structure and for designing further experiments to probe its function.

Comparative Sequence Analysis and Dot-Matrix Comparisons for Domain Identification

Once the nucleotide sequence of the L gene is known, researchers employ computational methods to compare it with other viral sequences. Comparative sequence analysis and dot-matrix comparisons are powerful tools for identifying conserved regions, known as domains, which often correspond to specific functional units within the protein. nih.govuniprot.orgnih.govnih.gov

In the case of the SV41 L protein, dot-matrix comparisons conducted under stringent conditions have revealed several domains that are highly conserved among various paramyxoviruses. nih.govuniprot.orgnih.govnih.gov This high degree of conservation suggests that these domains play essential roles in the viral life cycle. Notably, a region designated as Domain 3 has been identified as the most highly conserved among these viruses. nih.govuniprot.orgnih.govnih.gov Based on this pronounced conservation, it has been hypothesized that Domain 3 constitutes the active site for RNA polymerase activity, a central function of the L protein. nih.govuniprot.orgnih.govnih.gov

Phylogenetic Tree Construction and Bootstrap Analysis

To understand the evolutionary relationships between SV41 and other paramyxoviruses, researchers construct phylogenetic trees based on the amino acid sequences of their L proteins. nih.govuniprot.orgnih.govnih.gov This method involves aligning the L protein sequences from different viruses and using computational algorithms to infer their evolutionary history.

A phylogenetic tree constructed using the L protein sequences of seven paramyxoviruses has shown that SV41 is most closely related to the human parainfluenza virus type 2 (HPIV-2). nih.govuniprot.orgnih.govnih.gov Furthermore, SV41, HPIV-2, and another simian virus, SV5, form a distinct subgroup within the paramyxovirus family. nih.govuniprot.orgnih.govnih.gov To assess the statistical reliability of the branching patterns in the phylogenetic tree, a technique known as bootstrap analysis is employed. This involves resampling the sequence data and reconstructing the tree multiple times to determine the consistency of the observed groupings. nih.govuniprot.org A high bootstrap value for a particular branch indicates strong support for that grouping in the evolutionary model.

In vitro Assays for Enzymatic Activities (e.g., RNA Synthesis, Capping, Methylation)

The L protein of paramyxoviruses is a multifunctional enzyme responsible for several key steps in viral RNA synthesis. To study these enzymatic activities in a controlled environment, researchers utilize in vitro assays. These assays typically involve purified L protein or viral replication complexes and synthetic RNA templates.

The primary function of the L protein is its RNA-dependent RNA polymerase (RdRp) activity, which is the synthesis of RNA from an RNA template. uniprot.org In vitro transcription assays using purified L protein and a template have demonstrated its ability to synthesize RNA. nih.gov

In addition to RNA synthesis, the L protein also carries out the capping and methylation of viral messenger RNA (mRNA). Capping involves the addition of a modified guanine (B1146940) nucleotide to the 5' end of the mRNA, which is crucial for its stability and translation. Methylation further modifies the cap structure. The SV41 L protein is inferred to possess mRNA cap methyltransferase activity. uniprot.org In vitro assays for other paramyxoviruses have been developed to study these specific enzymatic functions, where radiolabeled precursors are used to track the modification of RNA substrates. nih.gov

Cell-Based Minigenome Replication and Transcription Assays

To study the function of the L protein in a more biologically relevant context, researchers employ cell-based minigenome assays. nih.govbiorxiv.orgnih.gov These systems utilize a simplified, non-infectious version of the viral genome, called a minigenome, which contains a reporter gene (such as luciferase or green fluorescent protein) flanked by the viral leader and trailer sequences necessary for replication and transcription.

In this assay, the minigenome plasmid is co-transfected into cultured cells along with plasmids expressing the L protein and other necessary viral proteins, such as the nucleoprotein (N) and the phosphoprotein (P). nih.govbiorxiv.orgnih.gov If the L protein is functional, it will recognize the leader and trailer sequences on the minigenome RNA, and in conjunction with the other viral proteins, will replicate and transcribe the reporter gene. The expression of the reporter gene can then be easily measured, providing a quantitative readout of the L protein's activity. This system allows for the detailed study of the roles of specific viral proteins and sequences in replication and transcription. nih.govbiorxiv.orgnih.gov

Protein-Protein Interaction Mapping Techniques (e.g., Co-immunoprecipitation, Mammalian Two-Hybrid Analysis)

The L protein does not function in isolation; it interacts with other viral and potentially host proteins to carry out its functions. Identifying these protein-protein interactions is crucial for understanding the regulation of the viral replication complex.

Co-immunoprecipitation is a widely used technique to study protein-protein interactions in the cellular environment. In this method, an antibody specific to a "bait" protein (e.g., the L protein) is used to pull it out of a cell lysate. Any proteins that are bound to the bait protein will be co-precipitated. These associated proteins can then be identified by techniques such as Western blotting. For instance, studies on other SV41 proteins have utilized this method to identify interaction partners. nih.gov It is inferred that the SV41 L protein interacts with the phosphoprotein (P). uniprot.org

The Mammalian Two-Hybrid (M2H) analysis is another powerful technique used to detect protein-protein interactions within mammalian cells. nih.gov This system is based on the principle of reconstituting a functional transcription factor. One protein of interest (e.g., the L protein) is fused to a DNA-binding domain (DBD), and another protein (e.g., the P protein) is fused to a transcriptional activation domain (AD). If the two proteins interact, the DBD and AD are brought into close proximity, leading to the activation of a reporter gene. nih.gov This system provides a quantitative measure of the interaction strength within a cellular context.

Future Research Directions and Unexplored Aspects of Simian Virus 41 Large L Protein Biology

High-Resolution Structural Determination and Functional Correlations

A fundamental gap in our understanding of the SV41 L protein is the absence of a high-resolution atomic structure. The L protein is a large, complex molecule, estimated to be composed of around 2269 amino acids, organized into several distinct functional domains. ontosight.ainih.gov These domains include the core RNA-dependent RNA polymerase (RdRp), a polyribonucleotidyl transferase (PRNTase) involved in mRNA capping, and a methyltransferase (MTase) domain for cap modification. ontosight.aiuniprot.orgnih.gov

Future research must prioritize the determination of the three-dimensional structure of the full-length SV41 L protein, likely in complex with its essential cofactor, the phosphoprotein (P). Techniques such as cryo-electron microscopy (cryo-EM), which have been successfully used to solve the structure of the L protein from the related Vesicular Stomatitis Virus (VSV), would be highly applicable. nih.gov

A high-resolution structure would provide unprecedented insights into:

Domain Architecture: The precise spatial arrangement of the RdRp, PRNTase, and MTase domains and the linker regions that connect them. This would clarify how these distinct enzymatic activities are coordinated during RNA synthesis. ontosight.ainih.gov

Protein-Protein Interactions: The specific interfaces of interaction between the L protein and the P protein, as well as with the nucleoprotein (N)-RNA template complex. The P protein acts as a crucial bridge, connecting the L protein to the N-RNA template, and understanding this interaction at a molecular level is key to understanding polymerase function. ontosight.ainih.gov

Conformational Dynamics: How the L protein transitions between its different functional states (e.g., transcription initiation, elongation, termination, and replication).

Correlating structural data with functional assays using site-directed mutagenesis will be essential. For instance, mutations in the proposed catalytic sites or protein-protein interaction interfaces, guided by the structure, would allow for a definitive validation of their roles in the viral life cycle.

DomainAbbreviationPredicted FunctionKey Research Question Addressable by Structure
RNA-dependent RNA PolymeraseRdRpCatalyzes the synthesis of RNA from an RNA template. ontosight.aiHow is the template-product channel configured? What are the specific residues of the active site? nih.govnih.gov
Polyribonucleotidyl TransferasePRNTaseInvolved in the capping of viral mRNAs. uniprot.orgnih.govWhat is the spatial relationship between the PRNTase and the RdRp active sites to allow for co-transcriptional capping? nih.gov
MethyltransferaseMTaseCatalyzes the methylation of the mRNA cap structure. uniprot.orgnih.govHow does the nascent mRNA cap move from the PRNTase to the MTase domain? nih.gov
Phosphoprotein-Binding Domain-Mediates the essential interaction with the P protein cofactor. ontosight.aiWhat is the precise binding interface and how does it regulate L protein activity? nih.gov

Detailed Elucidation of Catalytic Mechanisms and Kinetics

The SV41 L protein carries out a series of sophisticated enzymatic reactions to produce functional viral mRNAs. These include transcription, capping, and polyadenylation. uniprot.org While the general functions are known, the detailed catalytic mechanisms and the kinetics of these processes for the SV41 L protein are yet to be determined.

Future research should focus on:

RNA Polymerization Mechanism: A detailed kinetic analysis of the RdRp is needed to understand its processivity, fidelity, and rate of nucleotide incorporation. It is hypothesized that a highly conserved region, known as domain 3, contains the active site for the RNA polymerase. nih.govaminer.cn Investigating how the interaction with the P protein affects these properties is also a critical area of inquiry. ontosight.ai

mRNA Capping Pathway: Paramyxoviruses employ a non-canonical capping mechanism. The L protein is believed to possess the necessary enzymatic activities, including guanylyltransferase and methyltransferase functions, to add the cap structure to the 5' end of viral mRNAs. uniprot.orgnih.gov A key area for future investigation is whether SV41 L protein engages in "cap-snatching," a process where a capped leader sequence is cleaved from a host mRNA and used to prime viral transcription. wikipedia.orgnih.gov While this is well-described for viruses like influenza, its utilization by SV41 needs to be confirmed and characterized. wikipedia.orgnih.gov This involves identifying the endonuclease activity, determining the preferred cleavage sites on host mRNAs, and understanding how the snatched leader is transferred to the polymerase active site. nih.gov

Polyadenylation Mechanism: The polyadenylation of paramyxovirus mRNAs occurs through a "stuttering" mechanism, where the polymerase repeatedly transcribes a short U-tract at the end of a viral gene. uniprot.org The precise signals within the SV41 genome that trigger this stuttering and the role of the L protein in this process require further detailed investigation.

In vitro transcription systems using purified recombinant SV41 L and P proteins, along with N-RNA templates, will be invaluable tools for dissecting these mechanisms and measuring their kinetic parameters.

Modulators of L Protein Activity and Antiviral Strategies

The essential and multifunctional nature of the L protein makes it a prime target for the development of antiviral therapies. nih.gov Research in this area, focusing on the discovery of modulators, should proceed along several avenues, excluding clinical trial design and dosage studies.

Future research directions include:

Inhibitors of Enzymatic Domains: High-throughput screening of small molecule libraries to identify compounds that specifically inhibit the RdRp, PRNTase, or MTase activities of the L protein. The development of robust in vitro assays for each enzymatic function is a prerequisite for such screens.

Targeting Allosteric Sites: The high-resolution structure of the L protein will be instrumental in identifying potential allosteric sites. These are sites distinct from the catalytic centers where the binding of a small molecule could induce a conformational change that inactivates the enzyme. This approach has been suggested for related viral polymerases, where inhibitors bind to sites flanking the RdRp catalytic motif. nih.gov

Disrupting Protein-Protein Interactions: The interaction between the L protein and the P protein is critical for polymerase activity. ontosight.ai Developing strategies to block this interaction represents a promising antiviral approach. This could involve peptidomimetics designed to mimic the binding interface or small molecules that bind to one of the partner proteins and prevent complex formation.

TargetStrategyRationaleFuture Research Focus
RdRp Catalytic SiteNucleoside/Nucleotide Analogs or Non-nucleoside InhibitorsDirectly blocks the synthesis of viral RNA. nih.govScreening for compounds with high specificity for the viral polymerase over host polymerases.
PRNTase/MTase DomainsCapping InhibitorsPrevents the formation of a functional mRNA cap, leading to mRNA degradation and inefficient translation. nih.govnih.govIdentification and characterization of the capping active sites to guide rational drug design.
L-P Protein InterfaceInteraction Disruptors (e.g., small molecules, peptidomimetics)The L-P interaction is essential for polymerase processivity and function. ontosight.ainih.govMapping the precise binding interface through structural and biochemical studies to enable the design of specific inhibitors.
Allosteric SitesAllosteric ModulatorsOffers the potential for high specificity and reduced likelihood of resistance developing in the catalytic site. nih.govIdentification of druggable pockets on the L protein surface using structural data and computational modeling.

Q & A

Q. Table 1: Key Techniques for SV41 L Protein Research

TechniqueApplicationExample Reference
cDNA SequencingORF identification
Dot Matrix AnalysisConserved domain mapping
ELISA with MimotopesAntibody detection in sera
Cryo-EMViral assembly visualization

Q. Table 2: Common Data Contradictions & Solutions

IssueResolution Strategy
PCR vs. ELISA detection discrepanciesUse orthogonal methods (e.g., Western blot + NGS)
Conflicting functional annotationsValidate via mutagenesis and in vitro assays (e.g., polymerase activity)

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